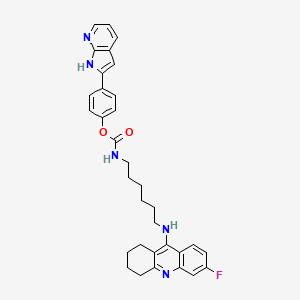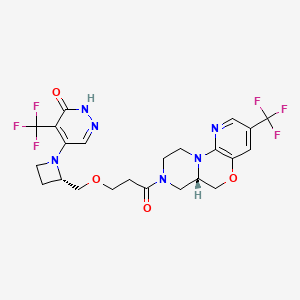
AChE/BChE-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE-IN-16 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for proper neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of AChE/BChE-IN-16 involves several steps, including the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as aluminum chloride . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
AChE/BChE-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrochloric acid, and dichloromethane . The major products formed from these reactions are quaternary derivatives of cinchonines and cinchonidines, which exhibit potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase .
Wissenschaftliche Forschungsanwendungen
AChE/BChE-IN-16 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterase enzymes and their role in neurotransmission . In biology, it is used to investigate the effects of cholinesterase inhibition on cellular processes and neurodegenerative diseases . In medicine, it is being explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic agents targeting cholinesterase enzymes .
Wirkmechanismus
The mechanism of action of AChE/BChE-IN-16 involves the reversible inhibition of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it forms reversible complexes with the enzymes .
Vergleich Mit ähnlichen Verbindungen
AChE/BChE-IN-16 is unique in its ability to selectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes . Similar compounds include donepezil, galantamine, and rivastigmine, which are also used as cholinesterase inhibitors for treating Alzheimer’s disease . this compound exhibits higher selectivity and potency compared to these compounds . Other similar compounds include nicotinamide derivatives and hybrid molecules targeting multiple pathways involved in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C33H34FN5O2 |
|---|---|
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl] N-[6-[(6-fluoro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]carbamate |
InChI |
InChI=1S/C33H34FN5O2/c34-24-13-16-27-30(21-24)38-28-10-4-3-9-26(28)31(27)35-17-5-1-2-6-18-37-33(40)41-25-14-11-22(12-15-25)29-20-23-8-7-19-36-32(23)39-29/h7-8,11-16,19-21H,1-6,9-10,17-18H2,(H,35,38)(H,36,39)(H,37,40) |
InChI-Schlüssel |
ZMLLZOVFQZLICZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)NCCCCCCNC(=O)OC4=CC=C(C=C4)C5=CC6=C(N5)N=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)


![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)


